molecular formula C21H21ClN6O B2747747 N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-07-1

N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2747747
CAS No.: 878063-07-1
M. Wt: 408.89
InChI Key: VRIGXQUOAXHRPS-UHFFFAOYSA-N
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Description

N4-(3-Chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C23H22ClN6O (molecular weight: 448.91 g/mol). Its structure features a pyrazolo-pyrimidine core substituted at N4 with a 3-chloro-4-methoxyphenyl group and at N6 with a 3,4-dimethylphenyl group. These substituents are strategically designed to optimize interactions with kinase targets, such as EGFR or CDK, leveraging the scaffold's structural similarity to purines .

Properties

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-12-5-6-14(9-13(12)2)25-21-26-19(16-11-23-28(3)20(16)27-21)24-15-7-8-18(29-4)17(22)10-15/h5-11H,1-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIGXQUOAXHRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound exhibits a molecular formula of C21H21ClN6OC_{21}H_{21}ClN_6O with a molecular weight of 408.89 g/mol. Its structure features a pyrazolo-pyrimidine core with substitutions at the N4 and N6 positions by aromatic groups, specifically a chloro and methoxy group on one of the phenyl rings. This configuration enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro and methoxy groups can participate in nucleophilic substitution reactions, potentially leading to various derivatives with enhanced biological properties. The compound has been investigated for its role in inhibiting key enzymes involved in cancer progression and other diseases.

In Vitro Studies

Research indicates that this compound shows promising activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In studies involving MCF-7 breast cancer cells, the compound effectively inhibited tumor growth and induced apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit dual targets such as EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM, indicating significant potency against these targets .

Case Studies

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that related compounds induced selective intracellular target engagement leading to apoptosis in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to their respective targets, providing insights into their mechanism of action .

Comparative Analysis of Similar Compounds

To understand the potential of this compound in medicinal chemistry, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N4-(2-methylphenyl)-N6-(phenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineMethyl and phenyl groupsExplored for kinase inhibition
N4-(3-fluorophenyl)-N6-(2-thienyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineFluorinated phenyl ringEnhanced bioavailability
N4-(2-chlorophenyl)-N6-(2-pyridyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineChlorinated pyridyl groupInvestigated for anti-inflammatory properties

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key analogues and their properties are summarized below:

Compound Name Substituents (N4/N6) Molecular Formula Molecular Weight (g/mol) Water Solubility (μg/mL) Biological Activity References
Target Compound N4: 3-Cl-4-OMePh; N6: 3,4-diMePh C23H22ClN6O 448.91 Not reported Anticancer (kinase inhibition)
N6-(3-Cl-4-OMePh)-N4-Ph-1-Me-Pyrazolo-pyrimidine N4: Ph; N6: 3-Cl-4-OMePh C19H17ClN6O 380.84 Not reported Not specified
N4-(3-Cl-4-MePh)-N6-Et-1-Me-Pyrazolo-pyrimidine N4: 3-Cl-4-MePh; N6: Et C15H17ClN6 316.79 0.5 Not specified
N3-(4-ClPh)-N4-(3-ClPh)-Pyrazolo-pyrimidine N3: 4-ClPh; N4: 3-ClPh C18H15ClN6 334.81 Not reported Anticancer (NMR data)
Lapatinib (TykerbTM) Quinazoline core with substituted anilines C29H26ClFN4O4S 581.06 Low EGFR/HER2 inhibitor
Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound's 3,4-dimethylphenyl group at N6 enhances lipophilicity compared to the ethyl group in the compound (C15H17ClN6). This may improve membrane permeability and target binding in hydrophobic kinase pockets .
  • The 3-chloro-4-methoxyphenyl group at N4 introduces both electron-withdrawing (Cl) and electron-donating (OMe) effects, balancing solubility and receptor affinity. In contrast, analogues with simpler phenyl groups (e.g., ) lack this dual functionality .

Solubility Considerations :

  • While solubility data for the target compound is unavailable, the analogue (0.5 μg/mL) suggests that bulkier substituents (e.g., 3,4-dimethylphenyl) could further reduce aqueous solubility, necessitating formulation optimizations for in vivo applications .

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